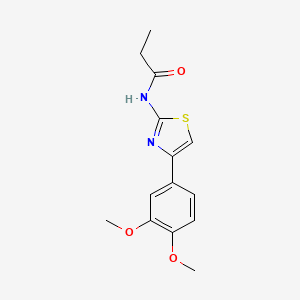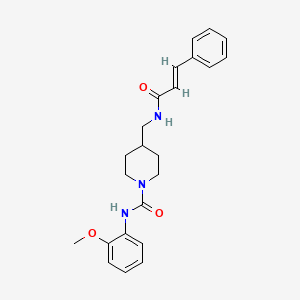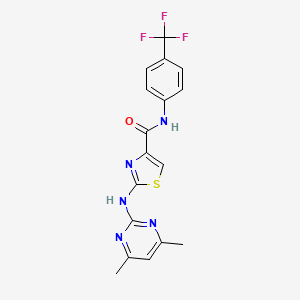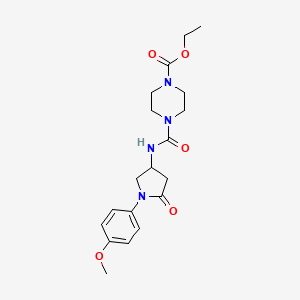![molecular formula C23H21N5O3S2 B2550798 3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892745-70-9](/img/structure/B2550798.png)
3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Biological Study of Thienotriazolopyrimidines
The first paper discusses the synthesis of a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their biological evaluation as serotonin 5-HT6 receptor antagonists. The compounds were prepared and their binding affinity to the 5-HT6 receptor was assessed, along with their ability to inhibit cellular responses to serotonin. Among the synthesized compounds, one demonstrated significant activity in a functional assay, while another showed high affinity in a radioligand binding assay. The study also confirmed the selectivity of these compounds for the 5-HT6 receptor over 5-HT2A and 5-HT2B receptors .
Synthesis and Evaluation of Dual Kinase Inhibitors
The second paper presents the design and synthesis of novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues. These compounds were synthesized using a microwave-accelerated multi-step process, starting from specific precursors and undergoing condensation with anilines. The synthesized compounds were tested for their inhibitory potency against a panel of protein kinases, with some showing promise as dual inhibitors of CLK1 and DYRK1A kinases. This suggests potential applications in pharmacological interventions .
Synthesis and Bioactivity of Triazole-Pyrimidinyl Esters
In the third paper, the synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters is described. These compounds were obtained through the esterification of heterocyclic and aromatic compounds with triazole-2-hydroxy-5,7-dimethyl-(1,5-a)-pyrimidine. The structures of the synthesized esters were confirmed using 1H NMR and MS, and preliminary biological activity tests were conducted .
Comprehensive Analysis
The papers provided focus on the synthesis and biological evaluation of various thienotriazolopyrimidine derivatives. While the specific compound "3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is not directly mentioned, the studies offer insights into the general chemical reactions, synthesis methods, and biological activities of related compounds. The first paper is particularly relevant as it deals with the synthesis of compounds with a similar core structure and their affinity for serotonin receptors. The second paper expands the scope to kinase inhibition, which is a different but related area of biological activity. The third paper provides additional context on the synthesis of related ester derivatives and their preliminary bioactivity. Collectively, these studies contribute to a broader understanding of the chemical and biological properties of thienotriazolopyrimidine derivatives.
Scientific Research Applications
Biological Study of 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines
A study by Ivachtchenko et al. (2010) focused on synthesizing and evaluating the biological activity of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. These compounds demonstrated significant binding affinity and inhibition of functional cellular responses to serotonin, indicating potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. Notably, specific compounds within this series showed high activity and selectivity towards 5-HT6 receptors, underscoring their potential in developing new treatments for conditions like Alzheimer's disease and schizophrenia (Ivachtchenko et al., 2010).
Antimicrobial and Herbicidal Activities
Research on related triazolopyrimidine derivatives has explored their antimicrobial and herbicidal properties. For instance, a study by Hossain and Bhuiyan (2009) on the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives showed that fused pyrimidines possess significant antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009). Furthermore, research by Ren et al. (2000) into the design, synthesis, and structure-activity relationships of novel ALS inhibitors, including triazolopyrimidinesulfonamide derivatives, demonstrated their utility in creating effective herbicides, thereby contributing to agricultural science (Ren et al., 2000).
properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14-7-8-15(2)19(11-14)33(29,30)23-22-25-21(20-18(9-10-32-20)28(22)27-26-23)24-13-16-5-4-6-17(12-16)31-3/h4-12H,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUNAMIVEVXKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)

![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)



![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)
